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molecular formula C8H12N2O B8799923 1-Ethyl-2-methyl-5-acetylimidazole CAS No. 403793-00-0

1-Ethyl-2-methyl-5-acetylimidazole

Cat. No. B8799923
M. Wt: 152.19 g/mol
InChI Key: FMHKREROEFVVOL-UHFFFAOYSA-N
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Patent
US06969714B2

Procedure details

Ethyl triflate (11 ml, 83.2 mmol) was added dropwise over 15 minutes to a solution of 1-(triphenylmethyl)-2-methyl-4-acetylimidazole (Method 34; 23.4 g, 64 mmol) in DCM (300 ml) and the mixture stirred for 5 hours at ambient temperature. The solution was diluted with DCM (100 ml) and extracted with 1M aqueous citric acid solution (5×75 ml). The aqueous extracts were combined, basified with solid sodium hydrogen carbonate and the extracted with DCM (5×75 ml). The organic extracts were combined, dried and evaporated to give the title compound (8.59 g, 88%) as a pale yellow oil. NMR 1.32 (t, 3H), 2.41 (s, 6H), 4.29 (q, 2H), 7.68 (s, 1H); m/z 153.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
1-(triphenylmethyl)-2-methyl-4-acetylimidazole
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:9][CH3:10])S(C(F)(F)F)(=O)=O.[C:11]1([C:17](C2C=CC=CC=2)(C2C=CC=CC=2)[N:18]2[CH:22]=[C:21](C(=O)C)[N:20]=[C:19]2[CH3:26])C=CC=CC=1>C(Cl)Cl>[CH2:17]([N:18]1[C:22]([C:9](=[O:1])[CH3:10])=[CH:21][N:20]=[C:19]1[CH3:26])[CH3:11]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC
Name
1-(triphenylmethyl)-2-methyl-4-acetylimidazole
Quantity
23.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1C(=NC(=C1)C(C)=O)C)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1M aqueous citric acid solution (5×75 ml)
EXTRACTION
Type
EXTRACTION
Details
the extracted with DCM (5×75 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1C(=NC=C1C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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